molecular formula C11H15BrClN B13908405 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride

7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride

Katalognummer: B13908405
Molekulargewicht: 276.60 g/mol
InChI-Schlüssel: YMFQINYGBMHNOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline hydrochloride is a brominated tetrahydroisoquinoline derivative characterized by a 7-bromo substituent and two methyl groups at the 1-position of the partially saturated isoquinoline scaffold. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research. This compound belongs to a broader class of tetrahydroisoquinolines, which are structurally related to natural alkaloids and exhibit diverse biological activities, including CNS modulation and receptor binding .

Eigenschaften

Molekularformel

C11H15BrClN

Molekulargewicht

276.60 g/mol

IUPAC-Name

7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride

InChI

InChI=1S/C11H14BrN.ClH/c1-11(2)10-7-9(12)4-3-8(10)5-6-13-11;/h3-4,7,13H,5-6H2,1-2H3;1H

InChI-Schlüssel

YMFQINYGBMHNOH-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=C(CCN1)C=CC(=C2)Br)C.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination of Isoquinoline Derivatives

One foundational patent describes the preparation of 7-bromoisoquinoline derivatives via bromination of tetrahydroisoquinoline intermediates. The process involves:

  • Dissolving 1,2,3,4-tetrahydroisoquinoline in dichloromethane.
  • Adding sodium hypochlorite aqueous solution in a molar ratio of 1:3 to 8 (tetrahydroisoquinoline to sodium hypochlorite).
  • Stirring at room temperature for 1.5 to 2.5 hours.
  • Separation of the organic phase, washing to remove hypochlorite, and solvent removal to yield 3,4-dihydroisoquinoline intermediates.

Following this, the intermediate undergoes nitration using potassium nitrate and concentrated sulfuric acid under controlled temperature, followed by oxidation with manganese dioxide to form 7-nitroisoquinoline. Subsequent catalytic reduction with hydrazine hydrate and ferric chloride trihydrate yields 7-aminoisoquinoline. Finally, diazotization and bromination steps convert the amine to the 7-bromo derivative. This multistep sequence provides the brominated isoquinoline core necessary for further functionalization.

Salt Formation (Hydrochloride)

The free base of 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline is converted to its hydrochloride salt by treatment with hydrochloric acid, which improves the compound's stability, crystallinity, and ease of handling.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Outcome Yield/Notes Source
Bromination of tetrahydroisoquinoline Sodium hypochlorite, dichloromethane, room temp, 1.5–2.5 h 3,4-Dihydroisoquinoline intermediate Efficient phase separation and washing
Nitration Potassium nitrate, concentrated sulfuric acid, 0–60 °C, 3.5–4.5 h 7-Nitro-3,4-dihydroisoquinoline Brownish-yellow solid, pH adjusted
Oxidation Manganese dioxide, diphenyl ether, 180–200 °C, 8–12 h 7-Nitroisoquinoline High temperature, long reaction time
Reduction Hydrazine hydrate, ferric chloride trihydrate, ethanol, reflux 4.5–5.5 h 7-Aminoisoquinoline Catalytic reduction, solid precipitate
Diazotization and Bromination tert-Butyl nitrite, benzyltrimethylammonium bromide, room temp, 5.5–6.6 h 7-Bromoisoquinoline Purification required
Methylation and Reduction Methyl iodide, sodium borohydride 1,1-Dimethyl-3,4-dihydroisoquinoline Alkylation followed by reduction
Hydrochloride Salt Formation Treatment with HCl 7-Bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline hydrochloride Improved stability and purity

Research Discoveries and Process Improvements

  • The bromination and nitration steps are critical and must be carefully controlled to avoid overreaction and side products. The use of sodium hypochlorite and controlled acid nitration conditions provides a reliable pathway to intermediates.
  • Directed ortho-lithiation techniques allow regioselective functionalization of isoquinoline rings, enabling more versatile synthetic routes to substituted dihydroisoquinolines, including the 1,1-dimethyl substitution.
  • One-pot methodologies have been explored for related isoquinoline derivatives (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride), which simplify operations and improve yield and purity, suggesting potential for adaptation in the synthesis of brominated analogs.
  • The hydrochloride salt form is favored for pharmaceutical applications due to enhanced purity, crystallinity, and handling safety.

Analyse Chemischer Reaktionen

Types of Reactions

7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced isoquinoline derivatives.

    Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride is a halogenated heterocyclic compound with a bromine atom at the 7th position of the isoquinoline ring. It has the molecular formula C₁₀H₁₁BrClN. The compound is used in medicinal chemistry because of its unique structural features and biological activities. The hydrochloride salt enhances its solubility and stability, making it suitable for laboratory and pharmaceutical applications.

Applications

7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline has diverse applications:

  • Enzyme inhibitor Interaction studies have focused on its role as an enzyme inhibitor. For example, it inhibits specific enzymes such as PA Nucleic Acid Endonuclease, which is crucial in the life cycle of certain viruses like influenza. By disrupting the replication of viral genetic material, this compound may reduce the severity of infections.
  • Medicinal chemistry and drug design The uniqueness of 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline lies in its specific halogenation pattern and resulting chemical reactivity. The presence of bromine allows for distinct halogen bonding interactions that differentiate it from other analogs and makes it particularly valuable in medicinal chemistry and drug design.

Further studies are necessary to elucidate its interactions with other biological targets and assess its therapeutic potential comprehensively.

Chemical Reactivity

The chemical reactivity of 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline can be categorized into several types of reactions: Common reagents used in these reactions include sodium azide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Structural Similarities

Several compounds share structural similarities with 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline:

Compound NameStructural FeaturesUnique Aspects
1,2,3,4-TetrahydroisoquinolineNo halogen substitutionBasic structure without halogen reactivity
6-Bromo-1,2,3,4-tetrahydroisoquinolineBromine at the 6-positionDifferent position affects reactivity
7-Fluoro-1,2,3,4-tetrahydroisoquinolineFluorine instead of bromine at the 7-positionFluorine alters electronic properties
7-Nitro-1,2,3,4-tetrahydroisoquinolineNitro group at the 7-positionDifferent functional group influences activity

Wirkmechanismus

The mechanism of action of 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinoline ring structure play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Impact :

  • Bromo Group : The electron-withdrawing bromo group at C7 enhances electrophilic reactivity and influences NMR chemical shifts (e.g., deshielding in ¹H and ¹³C spectra) .
  • Cyclohexyl vs. Methyl : Cyclohexyl substitution (CAS 823236-14-2) significantly enhances lipophilicity, which may improve blood-brain barrier penetration .

Physicochemical Properties

Spectral Data

  • ¹H NMR : The C7 bromo substituent causes distinct deshielding (~δ 7.5–8.0 ppm for aromatic protons), while dimethyl groups at C1 produce upfield shifts (~δ 1.2–1.5 ppm for methyl protons) .
  • ¹³C NMR : Quaternary carbons adjacent to bromine resonate at ~δ 125–135 ppm .

Thermal Stability

  • Methylated derivatives (e.g., 7-bromo-1,1-dimethyl-) exhibit higher melting points compared to non-methylated analogues due to crystallinity from symmetric substitution .

Biologische Aktivität

7-Bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride is a halogenated heterocyclic compound notable for its potential applications in medicinal chemistry. Its unique structural features, particularly the presence of a bromine atom at the 7th position of the isoquinoline ring, contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The molecular formula of 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride is C₁₀H₁₁BrClN. The compound exists as a hydrochloride salt, which enhances its solubility and stability for various laboratory and pharmaceutical applications .

Biological Activity

Research indicates that 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been found to inhibit PA Nucleic Acid Endonuclease, crucial for the life cycle of viruses such as influenza. This inhibition disrupts viral replication and may reduce the severity of infections .
  • Potential Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including anti-inflammatory and analgesic effects. Further investigation is needed to confirm these properties in 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline .

Structure-Activity Relationship (SAR)

The structure of 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline allows for unique interactions with biological targets. The bromine atom provides distinct halogen bonding interactions that can enhance its reactivity compared to other isoquinoline derivatives. A comparative analysis with structurally related compounds highlights its unique aspects:

Compound NameStructural FeaturesUnique Aspects
1,2,3,4-TetrahydroisoquinolineNo halogen substitutionBasic structure without halogen reactivity
6-Bromo-1,2,3,4-tetrahydroisoquinolineBromine at the 6-positionDifferent position affects reactivity
7-Fluoro-1,2,3,4-tetrahydroisoquinolineFluorine instead of bromine at the 7-positionFluorine alters electronic properties
7-Nitro-1,2,3,4-tetrahydroisoquinolineNitro group at the 7-positionDifferent functional group influences activity

This table illustrates how variations in substitution patterns can affect biological activity and reactivity .

Case Studies and Research Findings

Several studies have explored the biological activity of isoquinoline derivatives similar to 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline:

  • Antiviral Activity : A study demonstrated that certain isoquinoline derivatives could inhibit viral replication effectively. The mechanism involved interference with nucleic acid synthesis essential for viral propagation .
  • Antimicrobial Potential : Research has shown that some isoquinolines possess antimicrobial properties against various pathogens. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria and exhibited varying degrees of inhibition .

Q & A

Basic: What are the recommended synthetic routes for 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline hydrochloride?

Answer:
Synthesis typically involves bromination of a pre-formed isoquinoline scaffold. A multi-step approach may include:

  • Step 1: Cyclization of a phenethylamine derivative to form the 3,4-dihydroisoquinoline core.
  • Step 2: Dimethylation at the 1-position using methyl iodide or dimethyl sulfate under basic conditions.
  • Step 3: Bromination at the 7-position using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under radical initiation.
  • Step 4: Hydrochloride salt formation via treatment with HCl gas in an anhydrous solvent (e.g., diethyl ether).
    For reaction optimization, computational tools (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation .

Advanced: How can reaction path search methods improve the synthesis of this compound?

Answer:
State-of-the-art computational approaches, such as the ICReDD methodology , integrate quantum chemical calculations and experimental data to:

  • Identify low-energy reaction pathways using density functional theory (DFT).
  • Predict regioselectivity in bromination steps by analyzing electron density maps.
  • Optimize solvent and catalyst selection via machine learning models trained on reaction databases.
    This reduces development time by >50% compared to traditional trial-and-error methods. Experimental validation via GC-MS or HPLC ensures computational predictions align with empirical results .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:
Key methods include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., dimethyl groups at δ ~1.5 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • High-resolution mass spectrometry (HR-MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 286.04 for C₁₁H₁₃BrN·HCl).
  • IR spectroscopy : Validates C-Br stretches (~550–600 cm⁻¹) and hydrochloride formation (N-H stretches at ~2500 cm⁻¹).
  • X-ray crystallography : Resolves 3D structure and confirms bromine positioning .

Advanced: How do isotopic labeling (e.g., deuterium) and stability studies inform pharmacokinetic research?

Answer:
Deuterated analogs (e.g., 6,7-D₆ derivatives) enable:

  • Metabolic tracing : Tracking via LC-MS/MS to identify cytochrome P450-mediated oxidation pathways.
  • Stability assays : Assessing pH-dependent degradation in simulated gastric fluid (SGF) or intestinal fluid (SIF).
  • Receptor binding studies : Using ³H or ¹⁴C labels to quantify affinity for targets like sigma receptors.
    Stability data must comply with ICH guidelines for reference standards in drug development .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential HCl gas release.
  • Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
    Refer to GHS-compliant SDS sheets for acute toxicity (Category 4) and environmental hazard data .

Advanced: How can contradictions in bromination regioselectivity be resolved experimentally?

Answer:
Conflicting reports on bromine positioning (e.g., 7- vs. 8-bromo isomers) require:

  • 2D NMR (COSY, NOESY) : To differentiate adjacent proton couplings in isoquinoline rings.
  • HPLC-MS with isotopic labeling : Compare retention times and fragmentation patterns against synthetic standards.
  • DFT calculations : Simulate bromine’s electronic effects on aromatic π-systems to predict dominant pathways.
    Cross-validation with X-ray data is critical for unambiguous assignment .

Basic: What are its applications in pharmacological research?

Answer:

  • Lead compound : Acts as a precursor for dopamine receptor modulators or sigma-1 ligands.
  • Enzyme inhibition : Screened against monoamine oxidase (MAO) using fluorometric assays.
  • Neuroprotection : Evaluated in vitro for reducing oxidative stress in neuronal cell lines (e.g., SH-SY5Y).
    Use ≥95% purity material (HPLC-validated) for reproducible bioactivity studies .

Advanced: What analytical validation strategies are required for regulatory compliance?

Answer:
For pharmacopeial standards (USP/EP):

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions.
  • Method validation : Establish specificity, LOD/LOQ, and linearity (R² >0.998) via HPLC-UV.
  • Cross-laboratory reproducibility : Collaborate with ≥2 independent labs using identical columns (e.g., C18, 5 µm).
    Documentation must align with ICH Q2(R1) guidelines for ANDA submissions .

Basic: How is purity assessed, and what impurities are typical?

Answer:

  • HPLC-DAD : Uses a C18 column (250 × 4.6 mm, 5 µm) with acetonitrile/0.1% TFA gradient (5–95% over 30 min).
  • Common impurities :
    • Des-bromo analog : From incomplete bromination.
    • N-Oxide byproducts : Due to oxidation during storage.
    • Dimethylation isomers : From incomplete regiocontrol in Step 2.
      Limit impurities to <0.15% per ICH Q3A guidelines .

Advanced: What role does crystal polymorphism play in formulation stability?

Answer:
Polymorphs (e.g., Form I vs. Form II) impact:

  • Solubility : Amorphous forms dissolve faster but are less stable.
  • Bioavailability : Tested via dissolution profiles in biorelevant media (FaSSIF/FeSSIF).
  • Stability : Monitor hygroscopicity via dynamic vapor sorption (DVS).
    Use powder X-ray diffraction (PXRD) and DSC to characterize polymorphic transitions during preformulation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.